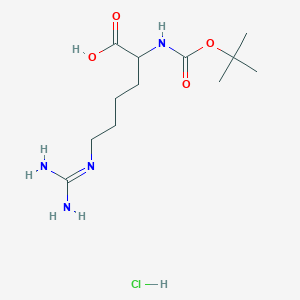
Boc-homoarg-oh hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-homoarginine hydrochloride: is an organic compound that serves as a derivative of homoarginine. It is commonly used in peptide synthesis and chemical synthesis as a protecting group for amino acids. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group, which protects the amino functional group of homoarginine, preventing unwanted reactions during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Boc-homoarginine hydrochloride typically involves the reaction of Boc-homoarginine with hydrochloric acid. The Boc group is introduced to the amino group of homoarginine using di-tert-butyl dicarbonate under basic conditions. This reaction forms a stable carbamate, protecting the amino group from further reactions .
Industrial Production Methods: Industrial production of Boc-homoarginine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate, followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Boc-homoarginine hydrochloride undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane or ethyl acetate.
Substitution: Various nucleophiles such as amines, alcohols, and thiols can react with the protected amino group under basic or neutral conditions.
Major Products:
Scientific Research Applications
Chemistry: Boc-homoarginine hydrochloride is widely used in peptide synthesis as a protecting group for amino acids. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins .
Biology and Medicine: In biological research, Boc-homoarginine hydrochloride is used to study enzyme inhibition and protein interactions. It serves as a tool to investigate the role of homoarginine in various biochemical pathways .
Industry: In the pharmaceutical industry, Boc-homoarginine hydrochloride is used in the synthesis of peptide-based drugs and other bioactive compounds. Its stability and ease of deprotection make it a valuable reagent in drug development .
Mechanism of Action
The mechanism of action of Boc-homoarginine hydrochloride involves the protection of the amino group through the formation of a stable carbamate. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, forming a tetrahedral intermediate. The resulting carbamate is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amino group .
Comparison with Similar Compounds
Homoarginine: A homologue of arginine, used in similar applications but without the Boc protection.
Boc-lysine: Another Boc-protected amino acid, used in peptide synthesis for the protection of lysine residues.
Uniqueness: Boc-homoarginine hydrochloride is unique due to its specific application in protecting the amino group of homoarginine. Its stability under various conditions and ease of deprotection make it a preferred choice in peptide synthesis and other chemical applications .
Conclusion
Boc-homoarginine hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its role as a protecting group for amino acids facilitates the synthesis of complex peptides and proteins, making it an invaluable tool in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C12H25ClN4O4 |
|---|---|
Molecular Weight |
324.80 g/mol |
IUPAC Name |
6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H |
InChI Key |
PPMKMWFCZLRHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


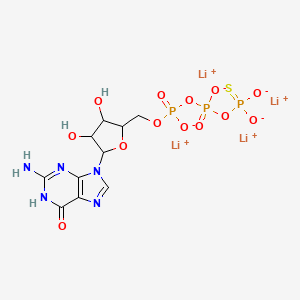
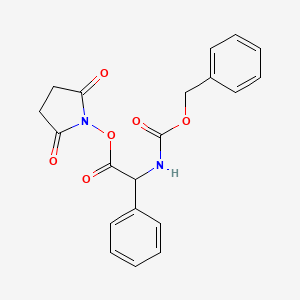
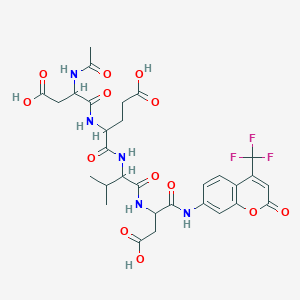
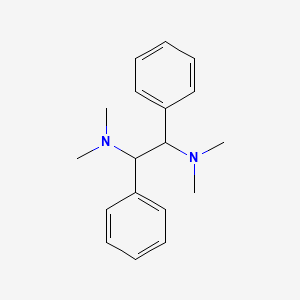


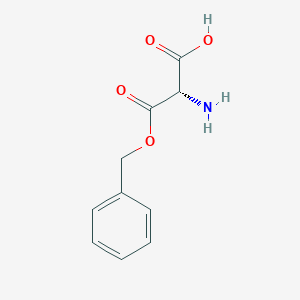
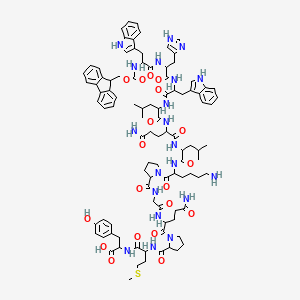
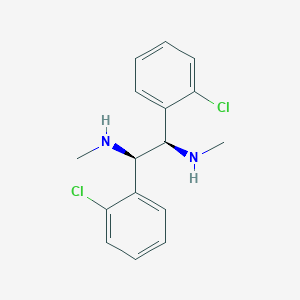
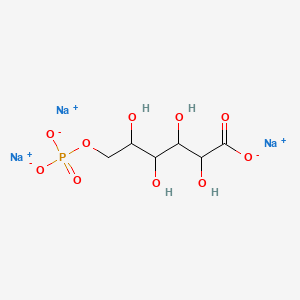
![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
![9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine](/img/structure/B15286856.png)
